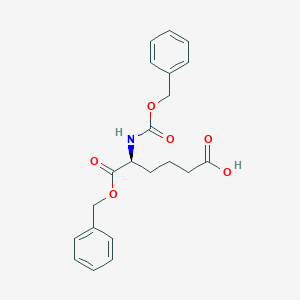![molecular formula C10H14N2O2 B14007464 2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine CAS No. 1626-12-6](/img/structure/B14007464.png)
2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine is a complex organic compound with a unique structure that includes a dioxino ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable pyridine derivative with a dioxino precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
- 2,2,8-Trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid
- 2,2,8-Trimethyl-5,6-bis[(E)-1-butenyl]-4H-1,3-dioxino[4,5-c]pyridine
Uniqueness
What sets 2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine apart from these similar compounds is its specific amine functional group, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
1626-12-6 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-amine |
InChI |
InChI=1S/C10H14N2O2/c1-6-9-7(8(11)4-12-6)5-13-10(2,3)14-9/h4H,5,11H2,1-3H3 |
Clave InChI |
SMOBQXMZGKNZOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C2=C1OC(OC2)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)









